Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- delineates its substituents with precision:
- Core structure : Acetamide backbone (CH3CONH-) modified at the α-carbon.
- Substituents :
- 2-Benzoxazolylthio group : A benzoxazole ring (fused benzene and oxazole) attached via a sulfur atom at the 2-position. Benzoxazole contributes aromaticity and hydrogen-bonding capabilities.
- N-(3-Methoxyphenyl) : A methoxy-substituted phenyl ring at the amide nitrogen, enhancing lipophilicity and π-stacking potential.
- N-[2-(Cyclohexylamino)-2-oxoethyl] : A cyclohexylamine-derived ketone group, introducing conformational rigidity and tertiary amine functionality.
| Property | Value |
|---|---|
| CAS Registry Number | 280749-17-9, 606098-49-1 |
| Molecular Formula | C24H27N3O4S |
| Molecular Weight | 477.56 g/mol |
| Key Functional Groups | Benzoxazole, Thioether, Amide |
This nomenclature reflects the compound’s status as a multifunctional scaffold designed for target engagement across disparate binding pockets.
Historical Context in Heterocyclic Chemistry Research
Benzoxazole chemistry originated with Hantzsch’s 1887 synthesis, but the integration of thioamide functionalities represents a 21st-century innovation. The target compound emerges from three convergent research trajectories:
- Benzoxazole optimization : Post-2010 studies revealed 2-substituted benzoxazoles as privileged structures for kinase inhibition (e.g., VEGFR2, EGFR). The thioether linkage in this compound likely originated from sulfur-isosterism strategies to enhance metabolic stability compared to oxygen analogs.
- Amide bioisosterism : Replacement of carbonyl oxygen with sulfur in the acetamide core (thioamide) gained prominence after 2015, particularly in tuberculosis therapeutics where thioamides resist hydrolytic degradation.
- Conformational restriction : Introduction of the cyclohexylamino-oxoethyl group reflects early-2020s trends in constraining flexible chains to improve target selectivity, as seen in protease inhibitors.
Synthetic milestones include:
Significance in Contemporary Medicinal Chemistry
This molecule exemplifies three paradigm-shifting strategies in drug discovery:
Hybridization of Bioactive Motifs
The simultaneous presence of benzoxazole (antiproliferative), thioamide (anti-tubercular), and methoxyphenyl (CNS-penetrant) moieties enables polypharmacology. Computational docking suggests potential dual inhibition of:
Enhanced Physicochemical Profile
Targeted Protein Degradation
Preliminary studies indicate the N-(3-methoxyphenyl) group may serve as an E3 ligase-recruiting tag in PROTAC designs, enabling ubiquitination of oncogenic targets.
This compound’s structural versatility positions it as a critical tool for probing:
- Allosteric kinase regulation
- Epigenetic enzyme mechanics
- Host-pathogen interaction pathways
Properties
Molecular Formula |
C24H27N3O4S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-methoxyanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H27N3O4S/c1-30-19-11-7-10-18(14-19)27(15-22(28)25-17-8-3-2-4-9-17)23(29)16-32-24-26-20-12-5-6-13-21(20)31-24/h5-7,10-14,17H,2-4,8-9,15-16H2,1H3,(H,25,28) |
InChI Key |
OQYIBPCEKUVEOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CCCCC2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-benzoxazolylthio) Intermediate
- The benzoxazole ring is first functionalized to introduce a thioether linkage.
- This is commonly achieved by reacting 2-mercaptobenzoxazole with a suitable alkylating agent such as chloroacetamide derivatives.
- The thiol group of benzoxazole acts as a nucleophile, displacing a halide to form the thioether bond.
Formation of the Acetamide Linkage
- The intermediate bearing the thioether is then reacted with an acyl chloride or activated ester derivative of acetic acid to form the acetamide group.
- This step often uses coupling agents or base catalysts to facilitate amide bond formation.
Representative Reaction Scheme
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 2-Mercaptobenzoxazole + Chloroacetamide derivative | Nucleophilic substitution | Base, solvent (e.g., DMF), mild heating | Formation of 2-(2-benzoxazolylthio)acetamide intermediate |
| 2 | Intermediate + Cyclohexylamine | Amide bond formation | Coupling agent (e.g., EDC, DCC), base, solvent | Introduction of cyclohexylamino group |
| 3 | Intermediate + 3-Methoxyaniline | Amide coupling | Similar coupling conditions | Final compound with N-(3-methoxyphenyl) substituent |
Detailed Research Findings and Optimization
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress at each step.
- Purification: Column chromatography or recrystallization is employed to purify intermediates and final product.
- Characterization: Structural confirmation is done by FTIR, ^1H NMR, ^13C NMR, and mass spectrometry, ensuring the presence of characteristic peaks such as:
- Thioether linkage signals
- Amide carbonyl resonances around 166–168 ppm in ^13C NMR
- Aromatic proton signals corresponding to benzoxazole and methoxyphenyl rings
- Yield and Physical Properties: Yields vary depending on reaction conditions but typically range from moderate to high (50–85%). The final compound is usually isolated as a solid with a sharp melting point.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM), or similar polar aprotic solvents | Facilitates nucleophilic substitution and coupling |
| Temperature | Room temperature to 80°C | Controlled to avoid decomposition |
| Coupling Agents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide) | Used for amide bond formation |
| Base | Triethylamine or DIPEA | Neutralizes acid byproducts |
| Reaction Time | Several hours to overnight | Depends on step and scale |
| Purification | Column chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Core
The target compound shares structural homology with several derivatives, differing primarily in substituents on the acetamide nitrogen and the heterocyclic component:
Functional Group Impact on Activity
- Benzoxazolylthio vs. Benzothiazolylthio : Compounds with benzothiazole-thio groups (e.g., ) exhibit anti-inflammatory and antibacterial properties, but the benzoxazole variant in the target compound may reduce toxicity due to oxygen’s electronegativity .
- Methoxyphenyl vs. In contrast, fluorophenyl derivatives (e.g., ) enhance metabolic resistance but reduce solubility .
- Cyclohexylamino-oxoethyl Group: This moiety is shared with compound AGI5198 (), which targets IDH1 mutations in cancer. The cyclohexyl group likely improves membrane permeability compared to linear alkyl chains .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : ~455–460 g/mol (estimated), similar to ’s fluorophenyl derivative (441.52 g/mol).
- Lipophilicity : LogP values are expected to be higher than unsubstituted acetamides due to the cyclohexyl and methoxyphenyl groups.
- Metabolic Stability : The benzoxazolylthio group may resist oxidative degradation compared to benzothiazole derivatives .
Biological Activity
Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)- is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Chemical Name : Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-
- Molecular Formula : C23H24N3O3S
- CAS Number : 606098-49-1
- Molar Mass : 441.52 g/mol
The compound contains a benzoxazole moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-benzoxazolylthio with various amines to form acetamide derivatives. The general synthetic route includes:
- Formation of the Benzoxazole Derivative : The initial step involves synthesizing the benzoxazole compound through cyclization reactions.
- Acetamide Formation : The benzoxazole derivative is then reacted with cyclohexylamine and methoxyphenyl groups to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives, particularly those containing the benzoxazole moiety. For instance:
- A study demonstrated that derivatives similar to acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Compounds were tested using agar well diffusion methods, revealing that certain derivatives showed activity comparable to standard antibiotics like levofloxacin .
Table 1: Antibacterial Activity of Acetamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 25 μg/100 μL |
| 2c | S. aureus | 50 μg/100 μL |
| 2i | S. typhi | 75 μg/100 μL |
These findings indicate that acetamide derivatives can be potent antibacterial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of acetamide derivatives has also been investigated. Studies suggest that compounds containing the benzoxazole moiety possess cytotoxic effects against various cancer cell lines:
- The mechanism involves inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
- In vitro studies have shown that these compounds inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2b | MCF-7 | 12 |
| 2c | HeLa | 15 |
| 2i | A549 | 10 |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of acetamide derivatives for their antibacterial properties. Compounds were screened against multiple bacterial strains, showing promising results in inhibiting biofilm formation, which is crucial for treating chronic infections .
- Anticancer Research : Another research focused on the cytotoxic effects of benzoxazole-containing compounds on various cancer cell lines. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
